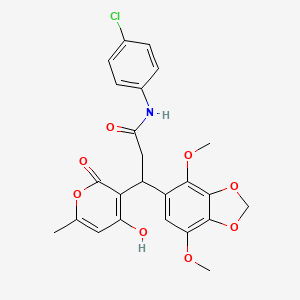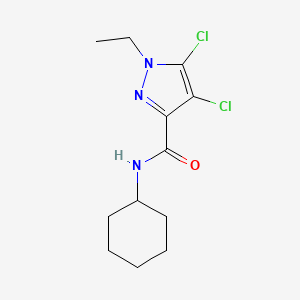![molecular formula C15H13N3O3 B14943805 N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide](/img/structure/B14943805.png)
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE is an organic compound belonging to the class of phenyl-1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE typically involves the reaction of 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at a high temperature of 180°C . This reaction yields 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, which is then further processed to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
Mécanisme D'action
The mechanism of action of N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- N-[2-(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-7H-PYRROLO[2,3-D]
- 3-AMINO-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)FURAZAN
Uniqueness
N-[2-METHYL-4-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENYL]-2-FURAMIDE is unique due to its specific structural features and the presence of both oxadiazole and furan rings. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H13N3O3 |
|---|---|
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3/c1-9-8-11(14-16-10(2)21-18-14)5-6-12(9)17-15(19)13-4-3-7-20-13/h3-8H,1-2H3,(H,17,19) |
Clé InChI |
QHUWRZWCWXAYLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=NOC(=N2)C)NC(=O)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B14943728.png)
![methyl 4-methoxy-3-({[4-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B14943730.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile](/img/structure/B14943734.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B14943736.png)

![4-[(4-methoxyphenyl)amino]-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14943748.png)
![3-cyclopropyl-6-(1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943754.png)
![[5-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-3-isoxazolyl]methanol](/img/structure/B14943757.png)
![Ethyl 2-[(2-methylpropyl)amino]-4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-1,3-thiazole-5-carboxylate](/img/structure/B14943770.png)

![Tricyclo[3.3.1.1(3,7)]decan-1-ol, 4-(cyclohexylamino)-](/img/structure/B14943773.png)
![3-[4-(4-Ethoxybenzyl)piperidin-1-yl]-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B14943786.png)
![1-(Tert-butyl)-4-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,4A,5,7-tetrahydroimidazo[4,5-B]pyrazolo[4,3-E]pyridin-6(1H)-one](/img/structure/B14943797.png)
![N-[2-(phenylcarbamoyl)phenyl]oxolane-2-carboxamide](/img/structure/B14943806.png)
